molecular formula C24H23NO5 B8444493 (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid

(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid

Cat. No.: B8444493
M. Wt: 405.4 g/mol
InChI Key: ARFPOOKHKRZHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C24H23NO5/c1-3-29-22-17-7-5-6-8-18(17)23(30-4-2)21-19(22)14-25(24(21)28)16-11-9-15(10-12-16)13-20(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,26,27)

InChI Key

ARFPOOKHKRZHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

    Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This is achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Diethoxy Groups: The next step involves the introduction of diethoxy groups at specific positions on the isoindole ring. This is typically done through an alkylation reaction using ethylating agents.

    Attachment of the Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety to the isoindole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid is unique due to its specific diethoxy substituents and its potent antagonistic activity at the EP4 receptor. This makes it a valuable tool in pharmacological research and a potential lead compound for drug development .

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